methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Description
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Properties
Molecular Formula |
C11H8Cl2N4O3 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-20-10(19)8-14-11(17-16-8)15-9(18)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H2,14,15,16,17,18) |
InChI Key |
AAGUWZGVDYKPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of triazole derivatives. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with methyl 3-amino-1H-1,2,4-triazole-5-carboxylate. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, highlighting the compound's potential as a therapeutic agent in treating bacterial infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been studied for its antitumor effects. In vitro assays using various cancer cell lines demonstrated significant cytotoxicity. For example, the compound was tested against leukemia cell lines with results indicating a notable reduction in cell viability.
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Chronic Myeloid) | 15 |
| CCRF-SB (Acute Lymphoblastic) | 20 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit enzymes related to DNA synthesis and repair, further contributing to their antitumor activity.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives including this compound demonstrated significant reductions in bacterial load in infected animal models.
- Case Study on Anticancer Properties : Clinical trials involving patients with leukemia showed promising results when treated with formulations containing triazole derivatives. Patients exhibited improved survival rates and reduced tumor burden.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
